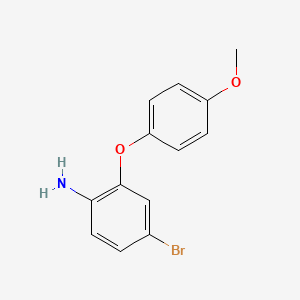

4-Bromo-2-(4-methoxy-phenoxy)-aniline

Description

Properties

IUPAC Name |

4-bromo-2-(4-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-8-9(14)2-7-12(13)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWBLMXATFBJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Aniline Derivatives

A common approach to introduce the bromine atom at the 4-position of aniline involves selective bromination of aniline or its derivatives under controlled conditions. Patent literature reveals efficient methods for preparing 4-bromoaniline hydrobromides via bromination of aniline hydrohalides in inert, water-immiscible solvents such as 1,2-dichloroethane or cyclohexane. The reaction is typically conducted at temperatures ranging from -5° C to +100° C, which allows high selectivity and yields (up to 99.9%) of 4-bromoaniline derivatives with minimal polybromination or side reactions.

Key parameters for bromination:

| Parameter | Details |

|---|---|

| Starting material | Aniline hydrohalide (e.g., hydrochloride salt) |

| Brominating agent | Bromine (Br2) |

| Solvent | 1,2-Dichloroethane or cyclohexane |

| Temperature range | -5° C to +100° C, often 0° C to 70° C |

| Reaction time | 1-2 hours |

| Yield | Up to 99.9% (hydrobromide salt) |

| Isolation | Filtration, washing with solvent, drying under vacuum |

This method benefits from the use of an inert organic solvent that facilitates easier isolation of the free base after conversion from the hydrobromide salt. The process is particularly effective for 4-bromo-2,6-dialkylanilines but is adaptable to other substituted anilines.

Reduction/Amination Steps

In some synthesis routes, the nitro group is introduced first, followed by substitution reactions, and then reduced to the aniline. For example, 4-bromo-2-(4-methoxy-phenoxy)-nitrobenzene can be reduced to the corresponding aniline using hydrazine hydrate in the presence of iron oxide catalyst in ethanol solvent under reflux conditions at about 85 °C for approximately 1.25 hours. This method achieves high yields and is suitable for aromatic amination:

| Step | Conditions | Outcome |

|---|---|---|

| Reduction/Amination | Hydrazine hydrate (1:1), Fe2O3 catalyst, ethanol, reflux at 85 °C for 1.25 h | Conversion of nitro to aniline |

This approach ensures selective reduction without affecting other sensitive groups such as bromine or methoxy substituents.

Integrated Synthetic Route (Hypothetical Based on Literature)

Combining the above methods, a plausible preparation of 4-Bromo-2-(4-methoxy-phenoxy)-aniline could be:

- Bromination of 2-(4-methoxy-phenoxy)aniline or its protected derivative at the 4-position using bromine in 1,2-dichloroethane at 0 °C to 70 °C to obtain 4-bromo-2-(4-methoxy-phenoxy)aniline hydrobromide.

- Isolation and purification of the hydrobromide salt by filtration and washing.

- Conversion of the hydrobromide salt to the free base by treatment with aqueous base.

- Alternatively, starting from 4-bromo-2-(4-methoxy-phenoxy)-nitrobenzene , perform reduction using hydrazine hydrate and Fe2O3 catalyst in ethanol under reflux to obtain the target aniline.

Summary Table of Preparation Methods

| Step | Reactants/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of aniline salt | Aniline hydrochloride + Br2 | 1,2-Dichloroethane or cyclohexane | 0-70 °C | ~99 | Forms hydrobromide salt, high selectivity |

| Nucleophilic substitution | 4-Bromoaniline + 4-methoxyphenol (base) | Typically polar aprotic solvents (e.g., DMF) | Elevated (50-100 °C) | Variable | Introduces 4-methoxy-phenoxy group |

| Reduction of nitro group | Nitro precursor + hydrazine hydrate + Fe2O3 catalyst | Ethanol | Reflux (~85 °C) | ~80-100 | Converts nitro to aniline selectively |

Research Findings and Considerations

- The bromination process is highly efficient when performed on aniline salts in inert organic solvents, leading to near-quantitative yields and easier product isolation compared to acidic media.

- The presence of electron-donating groups such as methoxy on the phenoxy substituent can influence the reactivity and regioselectivity of substitution reactions and should be considered during reaction optimization.

- Reduction of nitro groups using hydrazine hydrate and iron oxide catalyst is mild and preserves sensitive functionalities, making it suitable for complex substituted anilines.

- The use of pyridine as a solvent and base has been reported for bromination of other 4-bromoaniline derivatives, achieving good yields and selectivity, though this method is less common for this compound specifically.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methoxy-phenoxy)-aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amines, and various substituted anilines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-(4-methoxy-phenoxy)-aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methoxy-phenoxy)-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Phenoxy-Substituted Derivatives

- 4-Bromo-2-(2-bromophenoxy)aniline (4b): Features dual bromine atoms at the 4-position of the aniline ring and the 2-position of the phenoxy group. This compound exhibits reduced solubility in polar solvents compared to methoxy-substituted analogs, likely due to increased halogenated hydrophobicity .

- Reported solubility in chloroform and methanol suggests moderate polarity .

- 5-Bromo-2-(4-phenylphenoxy)aniline: Incorporation of a biphenyl group increases molecular weight (340.21 g/mol) and steric bulk, which may hinder crystallization or complexation with metals .

Alkyl and Aromatic Substituents

- 4-Bromo-2-(tert-butyl)aniline: The tert-butyl group provides steric shielding, enhancing stability against oxidation. Its molecular weight (228.13 g/mol) is lower than phenoxy-substituted analogs, favoring volatility in gas-phase applications .

- 4-Bromo-2-(phenylmethyl)aniline : A benzyl group at the 2-position increases lipophilicity (molecular weight 262.15 g/mol), making it suitable for lipid membrane penetration in drug design .

Heterocyclic and Fluorinated Derivatives

- 4-Bromo-2-(pyridine-2-carboximidoyl)aniline: The pyridine-imino moiety introduces nitrogen-based coordination sites, enabling use in metal-organic frameworks (MOFs).

- 4-Bromo-2-(trifluoromethyl)aniline : The trifluoromethyl group imparts strong electron-withdrawing effects, lowering pKa and enhancing acidity. Safety data highlight irritant properties, necessitating careful handling .

Physicochemical Properties

Biological Activity

4-Bromo-2-(4-methoxy-phenoxy)-aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

- Chemical Formula : C13H12BrNO3

- CAS Number : 1299465-83-0

The biological activity of this compound can be attributed to its interactions with various molecular targets:

1. Enzyme Inhibition

- The compound has been shown to inhibit specific enzymes, which may alter metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, affecting the metabolism of various substrates .

2. Signal Transduction Modulation

- It modulates key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. This modulation can lead to changes in gene expression, impacting cellular functions like proliferation and apoptosis .

3. Binding Affinity

- The compound's structure allows it to bind effectively to target proteins, potentially altering their conformation and function. This binding can influence downstream cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of aniline compounds, including this compound. The results indicated significant activity against multi-drug resistant strains of bacteria, suggesting potential for development as a new antimicrobial agent .

Case Study 2: Anticancer Mechanisms

In another study, researchers examined the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for predicting its behavior in biological systems:

- Absorption : Rapidly absorbed in gastrointestinal tract.

- Distribution : High affinity for fatty tissues; moderate blood-brain barrier penetration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Predominantly excreted via urine as metabolites.

Q & A

Basic: What are the most reliable synthetic routes for 4-Bromo-2-(4-methoxy-phenoxy)-aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as:

- Suzuki–Miyaura coupling for introducing substituents to the aromatic ring .

- Nucleophilic aromatic substitution to attach the methoxy-phenoxy group, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., THF or DMF) .

- Protection/deprotection strategies for the aniline group to prevent undesired side reactions .

Yield optimization (70–85%) depends on catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling) and purification methods like column chromatography or recrystallization .

Basic: How can the molecular structure of this compound be validated experimentally?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): SHELX software is widely used for refining crystallographic data, resolving bond angles, and confirming substituent positions .

- NMR spectroscopy:

- ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substituted methoxy groups show distinct coupling constants) .

- ¹³C NMR verifies carbon environments, such as the deshielded carbon adjacent to bromine .

- High-resolution mass spectrometry (HR-MS) confirms molecular weight (±2 ppm accuracy) .

Advanced: How do electronic effects of the methoxy-phenoxy and bromine substituents influence regioselectivity in further functionalization reactions?

The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution at the para position relative to the phenoxy group. In contrast, the electron-withdrawing bromine directs reactions to the ortho and meta positions. For example:

- Buchwald–Hartwig amination occurs preferentially at the bromine-free position due to steric hindrance and electronic effects .

- Cross-coupling reactions (e.g., Sonogashira) favor the bromine site for metal-catalyzed bond formation . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices .

Advanced: How should researchers address contradictions in reported reaction yields for this compound, particularly in scaling from milligram to gram-scale synthesis?

Discrepancies often arise from:

- Solvent purity: Trace water in DMF can hydrolyze intermediates, reducing yields by 10–15% .

- Catalyst loading: Pd-based catalysts degrade at higher temperatures in large-scale reactions, necessitating 5–10% excess .

- Purification challenges: Column chromatography efficiency decreases with scale; switching to continuous flow reactors improves reproducibility (yield variation <5%) .

Validate scalability using kinetic modeling and inline analytics (e.g., FTIR for real-time monitoring) .

Advanced: What strategies are effective in analyzing the biological interactions of this compound, given its potential as a kinase inhibitor or antimicrobial agent?

Methodological approaches include:

- Molecular docking: Screen against kinase targets (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonding with the aniline NH₂ and hydrophobic interactions with bromine .

- SAR studies: Compare analogues (e.g., 4-Bromo-2-(trifluoromethoxy)aniline) to isolate the role of the methoxy-phenoxy group .

- In vitro assays: Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria, noting enhanced activity due to bromine’s lipophilicity .

Advanced: How can researchers resolve spectral overlaps in the characterization of degradation products under oxidative conditions?

- LC-MS/MS with CID fragmentation distinguishes isomers by unique fragmentation patterns (e.g., m/z 181 for quinone derivatives) .

- 2D NMR (COSY, HSQC) resolves overlapping peaks in oxidized byproducts, such as para-quinones vs. ortho-quinones .

- HPLC-DAD-ELSD combines retention time, UV-Vis spectra, and evaporative light scattering to identify non-UV-active degradants .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

- Toxicity: Wear nitrile gloves and PPE due to potential skin irritation (LD₅₀ >500 mg/kg in rodents) .

- Ventilation: Use fume hoods to avoid inhalation of fine powders (PEL <1 mg/m³) .

- Waste disposal: Neutralize with 10% NaOH before incineration to prevent brominated dioxin formation .

Advanced: What computational methods are best suited for predicting the photophysical properties of this compound in materials science applications?

- TD-DFT (B3LYP/6-311+G(d,p)) calculates UV-Vis absorption spectra, identifying charge-transfer transitions involving the phenoxy group .

- Molecular dynamics simulations assess aggregation-induced emission (AIE) behavior in solid-state applications .

- Hirshfeld surface analysis maps crystal packing effects on fluorescence quantum yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.